molecular formula C28H44N7O19P3S B1241870 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA

2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA

Cat. No. B1241870
M. Wt: 907.7 g/mol
InChI Key: XUJOIUADEGVEIA-SOAMHPODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA is a 3-oxoacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxy-6-oxocyclohexane-1-carboxylic acid. It has a role as a mouse metabolite. It is a 3-oxo-fatty acyl-CoA and a 3-hydroxy fatty acyl-CoA. It derives from a cyclohexane-1-carbonyl-CoA. It is a conjugate acid of a 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA(4-).

Scientific Research Applications

Enzymatic Metabolism in Bacteria

Research on Thauera aromatica, a denitrifying bacterium, has revealed significant insights into the enzymatic metabolism involving 2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA. This compound plays a critical role in the benzoyl-CoA pathway of anaerobic aromatic metabolism. The enzymes 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase are involved in converting this intermediate to the noncyclic product 3-hydroxypimelyl-CoA. This process is essential for the microbial degradation of aromatic compounds under anoxic conditions (Laempe, Jahn, & Fuchs, 1999).

Production of Nonaromatic Products

Another study demonstrates the conversion of benzoyl-CoA to nonaromatic products in anaerobic conditions. Enzymes like benzoyl-CoA reductase and cyclohex-1,5-diene-1-carbonyl-CoA hydratase are key in this process. This pathway is crucial for understanding the microbial breakdown of aromatic compounds in environments lacking oxygen (Boll et al., 2000).

One-Carbon Bioconversion

A 2019 study highlights the role of 2-hydroxyacyl-CoA lyase in one-carbon bioconversion. This enzyme, involved in mammalian α-oxidation, catalyzes the ligation of carbonyl-containing molecules with formyl-coenzyme A to produce elongated 2-hydroxyacyl-CoAs. This finding is significant for developing biotechnological processes for one-carbon bioconversion, especially in synthetic methylotrophy (Chou, Clomburg, Qian, & Gonzalez, 2019).

Biocatalytic Potential of Thiamine-Diphosphate-Dependent Enzymes

The biocatalytic potential of the thiamine-diphosphate-dependent enzyme family, including oxalyl-CoA decarboxylase and 2-hydroxyacyl-CoA lyase, is explored for synthesizing complex molecules from simple carbon units. This research paves the way for sustainable economic strategies through the biocatalytic conversion of oxalate and aromatic aldehydes into valuable α-hydroxy acids (Burgener, Cortina, & Erb, 2020).

Catabolism of Alicyclic Compounds

Cyclohexane-1,2-Dione hydrolase from Azoarcus sp. represents a novel member of the Thiamine Diphosphate enzyme family. It plays a crucial role in the catabolism of alicyclic compounds, involving C—C bond ring cleavage to form aliphatic intermediates. This enzymatic action is important for understanding the microbial degradation of natural compounds like terpenes and steroids in oxygen-deprived environments (Steinbach et al., 2011).

properties

Product Name

2-hydroxy-6-oxocyclohexane-1-carbonyl-CoA

Molecular Formula

C28H44N7O19P3S

Molecular Weight

907.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-6-oxocyclohexane-1-carbothioate

InChI

InChI=1S/C28H44N7O19P3S/c1-28(2,22(40)25(41)31-7-6-17(38)30-8-9-58-27(42)18-14(36)4-3-5-15(18)37)11-51-57(48,49)54-56(46,47)50-10-16-21(53-55(43,44)45)20(39)26(52-16)35-13-34-19-23(29)32-12-33-24(19)35/h12-14,16,18,20-22,26,36,39-40H,3-11H2,1-2H3,(H,30,38)(H,31,41)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t14?,16-,18?,20-,21-,22+,26-/m1/s1

InChI Key

XUJOIUADEGVEIA-SOAMHPODSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4C(CCCC4=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C(CCCC4=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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